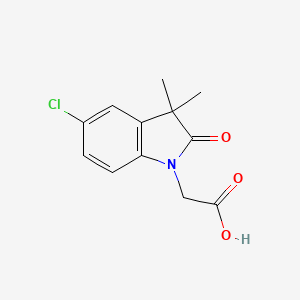

2-(5-Chloro-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(5-chloro-3,3-dimethyl-2-oxoindol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c1-12(2)8-5-7(13)3-4-9(8)14(11(12)17)6-10(15)16/h3-5H,6H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPCLNCKUPCGDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)Cl)N(C1=O)CC(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Chlorination: The indole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.

Acetic Acid Moiety Addition:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Chloro-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of methoxy or cyano derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-(5-Chloro-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid exhibit notable cytotoxicity against several human cancer cell lines, including colon and prostate cancers. The synthesis of these compounds often involves nucleophilic substitution reactions that yield derivatives with enhanced biological activity. For instance, compounds synthesized from this acid showed IC50 values significantly lower than those of standard chemotherapeutic agents, indicating their potential as effective anticancer drugs .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Studies have suggested that the presence of the oxoindole moiety plays a crucial role in interacting with cellular targets, leading to cell cycle arrest and subsequent cell death .

Antimicrobial Properties

Broad-Spectrum Activity

Compounds derived from this compound have been evaluated for their antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The results indicate that these derivatives possess significant antibacterial activity, making them candidates for developing new antibiotics .

Case Study: Synergistic Effects

A study highlighted the synergistic effects when combining this compound with other antimicrobial agents. The combination therapy showed enhanced efficacy against resistant strains of bacteria, suggesting a potential avenue for overcoming antibiotic resistance .

Material Science Applications

Polymer Chemistry

In material science, this compound has been utilized in the synthesis of functionalized polymers. These polymers exhibit unique properties such as improved thermal stability and mechanical strength. The incorporation of this compound into polymer matrices has led to advancements in creating materials suitable for various industrial applications .

Nanocomposites

Research has also explored the use of this compound in the fabrication of nanocomposites. These nanocomposites demonstrate enhanced electrical and thermal properties, making them suitable for applications in electronics and energy storage devices .

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cell lines |

| Antimicrobial Properties | Antibiotic development | Effective against resistant bacterial strains |

| Material Science | Functionalized polymers | Improved thermal and mechanical properties |

| Nanocomposites | Electronics and energy storage | Enhanced electrical and thermal properties |

Mechanism of Action

The mechanism of action of 2-(5-Chloro-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. Additionally, its anti-inflammatory properties may be attributed to its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indoline Core

2-(5-Chloro-2-oxo-3,3-diphenylindol-1-yl)acetic Acid (CAS 72935-71-8)

- Structure : Differs by having diphenyl groups at position 3 instead of dimethyl.

- Molecular Formula: C₂₂H₁₆ClNO₃.

- The aromatic rings could increase π-π stacking interactions, influencing crystallinity and solubility .

2-(5-Methoxy-2-oxoindolin-3-yl)acetic Acid (CAS 356068-93-4)

- Structure : Replaces the chloro substituent with a methoxy group at position 3.

- Key Differences: The electron-donating methoxy group may alter electronic properties, reducing electrophilicity compared to the electron-withdrawing chloro substituent. This substitution could impact reactivity in organocatalytic reactions, as seen in other 3-ylideneoxindole derivatives .

2-(5,7-Dimethyl-2-oxoindolin-3-yl)acetic Acid (CAS 915923-70-5)

- Structure : Features methyl groups at positions 5 and 7 instead of 5-chloro and 3,3-dimethyl.

- Molecular Formula: C₁₂H₁₃NO₃.

- Key Differences: Methyl groups at positions 5 and 7 may sterically hinder reactions at the indoline core.

Core Ring Modifications

2-(5-Chloro-1H-indazol-3-yl)acetic Acid (CAS 27328-68-3)

- Structure : Replaces the indoline core with an indazole system (two adjacent nitrogen atoms).

- Molecular Formula : C₉H₇ClN₂O₂.

- Key Differences: The indazole ring’s aromaticity and hydrogen-bonding capability may enhance binding to biological targets, such as enzymes or receptors.

2-(2-Oxoindolin-3-yl)acetic Acid (CAS 2971-31-5)

- Structure : Lacks both chloro and dimethyl substituents.

- Molecular Formula: C₁₀H₉NO₃.

- Key Differences: Simpler structure with fewer substituents may improve aqueous solubility but reduce metabolic stability. The unsubstituted indoline core is a common precursor in asymmetric synthesis, as noted for 3-ylideneoxindoles .

Functional Group Modifications

2-(3-Oxoisoindolin-1-yl)acetic Acid (CAS 3849-22-7)

- Structure : Features an isoindoline core (benzene fused to a six-membered ring with one nitrogen).

- Key Differences :

Biological Activity

2-(5-Chloro-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid is a synthetic compound belonging to the indole derivative family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₂ClNO₃

- Molecular Weight : 255.68 g/mol

- CAS Number : 1171494-57-7

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.

In a study evaluating its cytotoxic effects, this compound reduced cell viability in A549 cells by approximately 63.4% compared to untreated controls (p < 0.05). Additionally, modifications to the compound's structure, such as the introduction of chloro substituents, enhanced its anticancer efficacy significantly, with reductions in cell viability reaching as low as 21.2% in some derivatives (p < 0.001) .

The mechanism underlying the anticancer activity of this compound appears to involve:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Inflammatory Pathways : Its anti-inflammatory properties could contribute to reduced tumor growth by modulating cytokine production and inflammatory responses .

Comparison with Similar Compounds

A comparative analysis reveals that while compounds like indole-3-acetic acid and simpler indole derivatives possess some biological activity, they lack the unique combination of functional groups present in this compound. This uniqueness allows for specific interactions with molecular targets, enhancing its therapeutic potential.

| Compound Name | Structure Features | Anticancer Activity |

|---|---|---|

| This compound | Chloro and dimethyl substitutions | High |

| Indole-3-acetic acid | Natural plant hormone | Moderate |

| 5-Chloroindole | Chloro substituent | Low |

Case Studies

- Cytotoxicity Study : A study conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity. The most potent derivative showed a significant reduction in cell viability across multiple cancer types .

- Inflammation Modulation : Another investigation into the anti-inflammatory effects highlighted that this compound could reduce levels of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases alongside cancer therapy .

Future Directions

The promising biological activity of this compound warrants further exploration. Future research should focus on:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the specific molecular pathways affected by this compound.

- Structure–Activity Relationship (SAR) Analysis : To optimize its chemical structure for enhanced potency and selectivity against target cancers.

Q & A

Basic: What are the standard synthetic protocols for 2-(5-Chloro-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid, and what analytical methods validate its purity?

Methodological Answer:

Synthesis typically involves multi-step reactions starting from 5-chloroindole derivatives. For example, a common approach includes:

Chlorination and alkylation of the indole core to introduce the chloro and dimethyl groups.

Oxo-acetic acid moiety introduction via condensation with glyoxylic acid derivatives under acidic conditions.

Key intermediates should be characterized using NMR (¹H/¹³C) and HPLC to confirm regioselectivity and purity. Final compound purity (>95%) is validated via reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) .

Basic: What are the known biological activities of this compound, and what in vitro models are suitable for preliminary screening?

Methodological Answer:

Structurally analogous indole derivatives exhibit antimicrobial and anticancer activities, likely due to interactions with DNA topoisomerases or kinase inhibition . For preliminary screening:

- Antimicrobial assays : Use standardized microdilution methods (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

Note : Handle the compound under BSL-2 conditions due to potential irritancy (wear gloves, goggles) .

Advanced: How can computational chemistry optimize reaction pathways for this compound’s synthesis?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and reaction path search tools (e.g., AFIR) can:

Identify transition states and energy barriers for key steps like indole ring functionalization.

Predict optimal solvents (e.g., DMF vs. THF) via solvation free energy calculations.

Screen catalysts (e.g., Pd/Cu systems) for cross-coupling steps using docking simulations.

Leverage software like Gaussian or ORCA for modeling, validated by experimental data (e.g., yield improvements >15%) .

Advanced: How should researchers resolve contradictions in literature data regarding this compound’s reactivity?

Methodological Answer:

Contradictions in reactivity (e.g., unexpected oxidation byproducts) can arise from subtle differences in:

- Reaction conditions (e.g., trace moisture in solvents, oxygen sensitivity).

- Substituent effects (e.g., steric hindrance from dimethyl groups).

Resolution strategy :

Perform controlled replicate experiments under inert atmospheres (N₂/Ar).

Use HPLC-MS to track side products and in situ IR to monitor reaction progress.

Cross-reference with structurally similar compounds (e.g., 5-chloroindazole derivatives) to identify trends .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

The compound is classified as H302 (harmful if swallowed) and H315 (skin irritant). Protocols include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- First aid : For eye exposure, rinse with water for 15+ minutes and seek medical attention .

Advanced: How can researchers design experiments to elucidate the mechanism of action in biological systems?

Methodological Answer:

To probe mechanisms:

Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins.

Enzymatic assays : Test inhibition of topoisomerase II or kinases (e.g., EGFR) via fluorescence-based assays.

Metabolic profiling : Apply LC-HRMS to track metabolite formation in cell lysates.

Molecular dynamics (MD) simulations : Model ligand-protein interactions to identify critical binding residues .

Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

Methodological Answer:

Scale-up challenges include exothermic reactions and purity loss . Mitigation involves:

- Process analytical technology (PAT) : Use inline FTIR to monitor reaction endpoints.

- Design of experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology.

- Crystallization control : Employ anti-solvent addition (e.g., water in DMSO) to enhance crystal purity.

Document batch records rigorously to ensure reproducibility .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., chloro at C5, dimethyl at C3).

- FTIR : Validate carbonyl (C=O) and acetic acid (COOH) groups (peaks ~1700 cm⁻¹).

- X-ray crystallography : Resolve 3D structure if single crystals are obtainable.

- Elemental analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.